CHDI-340246
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CHDI-340246 is a potent and selective kynurenine mono-oxygenase (KMO) inhibitor.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolic Disposition
A study by Khetarpal et al. (2021) investigated the pharmacokinetics and metabolic disposition of CHDI-340246, a potent kynurenine monooxygenase inhibitor. They found that this compound exhibits minimal metabolic turnover, high protein binding in human plasma, low blood clearance, and a small volume of distribution across several species. The drug was also found to be orally bioavailable in all species tested. The findings suggest a favorable ADME profile for potential human use in KMO inhibition (Khetarpal et al., 2021).
Role in Huntington's Disease Therapy
Pacifici (2012) discussed CHDI's drug development programs, highlighting this compound's role in the context of Huntington's disease (HD) therapy. CHDI focuses on accelerating the development of therapeutics to slow the progression of HD. This compound is part of this effort, based on a mechanistic hypothesis that pharmacological intervention at specific biological targets can benefit HD pathophysiology (Pacifici, 2012).
Restoration of Electrophysiological Alterations in Huntington's Disease
Beaumont et al. (2016) studied the effect of this compound on mouse models of Huntington's disease. Their research showed that this compound, when administered orally, modulated the Kynurenine pathway in peripheral tissues and the central nervous system. This modulation led to an inhibition of 3-hydroxy kynurenine and quinolinic acid formation and elevation of Kynurenic acid levels in brain tissues. The study indicated that this compound could restore several electrophysiological alterations in HD mouse models, highlighting its potential therapeutic role (Beaumont et al., 2016).
Propiedades
Fórmula molecular |
C14H11ClN2O3 |
---|---|
Peso molecular |
290.7 |
Nombre IUPAC |
6-(3-Chloro-4-cyclopropoxy-phenyl)-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C14H11ClN2O3/c15-10-5-8(1-4-13(10)20-9-2-3-9)11-6-12(14(18)19)17-7-16-11/h1,4-7,9H,2-3H2,(H,18,19) |
Clave InChI |
UPKQDTLLVVTZQT-UHFFFAOYSA-N |
SMILES |
O=C(C1=NC=NC(C2=CC=C(OC3CC3)C(Cl)=C2)=C1)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CHDI340246; CHDI 340246; CHDI-340246 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.